molecular formula C25H20N2O5S B10886326 2-methoxy-4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate

2-methoxy-4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate

Cat. No.: B10886326
M. Wt: 460.5 g/mol
InChI Key: LJWPLCPICUIOMK-YZSQISJMSA-N
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Description

2-METHOXY-4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE is a complex organic compound with a unique structure that combines a methoxy group, a phenylsulfonyl hydrazone moiety, and a naphthoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE typically involves a multi-step process The initial step often includes the formation of the hydrazone by reacting a phenylsulfonyl hydrazine with an aldehyde or ketoneThe reaction conditions usually require the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and catalysts, along with stringent quality control measures, would be essential to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydride. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-METHOXY-4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHOXY-4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets and pathways. The phenylsulfonyl hydrazone moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound effective in various biological applications. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with oxidative stress pathways and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-METHOXY-4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthoate ester enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes. Additionally, the methoxy group and phenylsulfonyl hydrazone moiety provide versatile sites for further chemical modifications, making it a valuable compound for research and development .

Properties

Molecular Formula

C25H20N2O5S

Molecular Weight

460.5 g/mol

IUPAC Name

[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]-2-methoxyphenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C25H20N2O5S/c1-31-24-16-18(17-26-27-33(29,30)20-10-3-2-4-11-20)14-15-23(24)32-25(28)22-13-7-9-19-8-5-6-12-21(19)22/h2-17,27H,1H3/b26-17+

InChI Key

LJWPLCPICUIOMK-YZSQISJMSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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